6-amino-1-methylquinoxaline-2,3(1H,4H)-dione

D-amino acid oxidase DAAO inhibitor Schizophrenia

6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione (CAS 123855-79-8) is a heterocyclic organic compound belonging to the quinoxalinedione family, with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol. Structurally, it features a quinoxaline core with a 6-amino substituent and a 1-methyl group, distinguishing it from other widely studied quinoxalinediones such as CNQX (6-cyano-7-nitro) and DNQX (6,7-dinitro).

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 123855-79-8
Cat. No. B038887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-1-methylquinoxaline-2,3(1H,4H)-dione
CAS123855-79-8
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)NC(=O)C1=O
InChIInChI=1S/C9H9N3O2/c1-12-7-3-2-5(10)4-6(7)11-8(13)9(12)14/h2-4H,10H2,1H3,(H,11,13)
InChIKeyJQOJMOQTNUNYMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione (CAS 123855-79-8): Chemical Class and Core Attributes for Procurement


6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione (CAS 123855-79-8) is a heterocyclic organic compound belonging to the quinoxalinedione family, with a molecular formula of C9H9N3O2 and a molecular weight of 191.19 g/mol . Structurally, it features a quinoxaline core with a 6-amino substituent and a 1-methyl group, distinguishing it from other widely studied quinoxalinediones such as CNQX (6-cyano-7-nitro) and DNQX (6,7-dinitro) . The compound is primarily recognized as a D-amino acid oxidase (DAAO) inhibitor, a mechanism distinct from the AMPA/kainate receptor antagonism of its more prominent class members . This unique structural substitution pattern and alternate target engagement profile form the basis for its differentiated utility in research and potential therapeutic applications.

Why Generic Quinoxalinedione Substitution Is Scientifically Inappropriate for 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione


Substituting 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione with other quinoxalinediones like CNQX, DNQX, or NBQX is not scientifically valid due to fundamental differences in their primary molecular targets and resultant pharmacological profiles. While CNQX and NBQX are characterized as competitive antagonists at AMPA and kainate glutamate receptors , 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione functions as an inhibitor of D-amino acid oxidase (DAAO) . This divergence in target engagement, driven by distinct substituent effects on the quinoxaline core, means that these compounds are not interchangeable in assays designed to probe DAAO activity or NMDA receptor modulation via D-serine pathways. The structural features that confer selectivity for one target over another are not equivalent across the class, and therefore, substitution can lead to invalid experimental conclusions or off-target effects.

Quantitative Differentiation Evidence for 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione (CAS 123855-79-8) for Informed Selection


DAAO Inhibitory Activity: Class-Level Potency Range and Comparison to Reference Inhibitor

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione belongs to a family of quinoxaline-2,3-diones that have been evaluated for DAAO inhibition. In vitro assays show that members of this class exhibit IC50 values ranging from 0.6 to 15 μM against DAAO . The parent, unsubstituted quinoxaline-2,3-dione (compound A) has an IC50 of 33.1 μM . While the precise IC50 for 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is not individually reported, its placement within this structure-activity relationship (SAR) study indicates it is part of a group with significantly enhanced potency compared to the unsubstituted core. This positions it as a potentially more potent DAAO inhibitor than the baseline quinoxalinedione scaffold.

D-amino acid oxidase DAAO inhibitor Schizophrenia

Structural and Target Engagement Differentiation from AMPA/Kainate Antagonists

6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is structurally differentiated from classic AMPA/kainate antagonists by the presence of a 6-amino group and a 1-methyl group, in contrast to the 6-cyano-7-nitro (CNQX) or 6,7-dinitro (DNQX) substitution patterns of potent AMPA receptor antagonists . This structural variation leads to a divergence in primary target engagement. While CNQX and DNQX are potent competitive antagonists at AMPA/kainate receptors with Ki values ranging from 0.25 to 300 μM, 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione is characterized as a DAAO inhibitor . This difference in target selectivity is a critical differentiator, as it precludes the use of this compound as a direct substitute for CNQX or DNQX in studies of glutamatergic neurotransmission.

AMPA receptor Kainate receptor Glutamate receptor Selectivity

Defined Research Application Scenarios for 6-Amino-1-methylquinoxaline-2,3(1H,4H)-dione Based on Verified Differentiation Evidence


Development and Screening of Novel DAAO Inhibitors

This compound is suitable for use as a scaffold for medicinal chemistry programs aimed at developing potent DAAO inhibitors. Its placement within a SAR study of quinoxaline-2,3-diones with IC50 values ranging from 0.6 to 15 μM suggests that modifications to the 6-amino and 1-methyl substituents can be explored to further optimize potency and selectivity. It can serve as a starting point for hit-to-lead campaigns in schizophrenia, pain, and other indications where DAAO inhibition is therapeutically relevant.

Investigating the Role of DAAO in D-Serine Metabolism and NMDA Receptor Modulation

Given its role as a DAAO inhibitor , 6-amino-1-methylquinoxaline-2,3(1H,4H)-dione can be employed as a chemical probe to study the effects of DAAO inhibition on endogenous D-serine levels. This application is distinct from that of AMPA/kainate antagonists, as it allows researchers to dissect the contribution of the DAAO/D-serine pathway to NMDA receptor function in both in vitro and in vivo models of schizophrenia and neuropathic pain.

Negative Control or Comparator in AMPA/Kainate Receptor Studies

Due to its structural distinction from CNQX and DNQX and its lack of reported AMPA/kainate antagonism , this compound can be utilized as a negative control or a comparator in studies assessing the selectivity of novel quinoxalinedione derivatives. Its use helps validate that observed effects are due to AMPA/kainate receptor blockade rather than off-target DAAO inhibition.

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